molecular formula C7H11Cl2N5O B2734480 (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride CAS No. 2309750-82-9

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride

Cat. No.: B2734480
CAS No.: 2309750-82-9
M. Wt: 252.1
InChI Key: FIQDMBRNPBYROY-UHFFFAOYSA-N
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Description

“(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2309750-82-9 . It has a molecular weight of 252.1 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 252.1 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Targeting 5-HT Receptors in Anxiety and Depression Treatment

Studies have explored the role of 5-HT(1A) receptors in the pathophysiology and treatment of anxiety and depression, highlighting the potential of selective antagonists in novel drug development. For instance, one research investigated the in vivo occupancy of 5-HT(1A) receptors in the human brain by DU 125530, a compound showing promise for anxiety and mood disorders treatment, using Positron Emission Tomography (PET) to demonstrate high receptor occupancy at doses with minimal acute side effects (E. Rabiner et al., 2002).

Investigating Environmental Contaminants

Research on phenolic and methoxylated organohalogen contaminants (OHCs) in the diet has revealed their differential partitioning between breast milk and serum, suggesting variable exposure and pharmacokinetic routes. This study underscores the significance of understanding dietary exposure to such contaminants for health risk assessments (Y. Fujii et al., 2014).

Drug Metabolism and Excretion Studies

The metabolism and excretion of BMS-690514, an inhibitor targeting multiple growth factor receptors, have been thoroughly investigated, indicating extensive metabolism and elimination through both bile and urine in humans. Such studies are crucial for the development of treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (L. Christopher et al., 2010).

Pharmacokinetics in Malaria Treatment

Research on Pyronaridine, an antimalarial drug, highlights its pharmacokinetics in patients, demonstrating rapid absorption and extensive tissue distribution, which is vital for improving drug formulation and enhancing bioavailability for effective malaria treatment (Z. Feng et al., 1987).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage .

Properties

IUPAC Name

(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQDMBRNPBYROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CN)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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